Methyl hesperidin
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMSHIGGVOJLBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860085 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11013-97-1 | |
| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, monomethyl ether, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Methodologies of Methyl Hesperidin
Chemical Synthesis Pathways for Hesperidin (B1673128) Methyl Derivatives
The conversion of hesperidin to its methylated forms is a key strategy to improve its physicochemical properties. regimenlab.com This process typically involves the addition of methyl groups to the hesperidin molecule, a reaction that can be achieved through several chemical techniques. regimenlab.comontosight.ai The resulting product, often referred to as hesperidin methyl chalcone (B49325) (HMC), is a mixture of partially and fully methylated hesperidin derivatives, including both flavanone (B1672756) and chalcone forms. scispace.comnih.gov
Methylation Techniques
The synthesis of methyl hesperidin can be accomplished using various methylating agents. The choice of agent and reaction conditions plays a crucial role in the efficiency of the methylation process and the composition of the final product. scispace.comgoogle.com
Diazomethane (B1218177) serves as a reagent for the methylation of hesperidin. scispace.comprepchem.com The reaction is typically carried out by adding an ethereal solution of diazomethane to a solution of hesperidin in methanol (B129727), often under ice-cooled conditions. scispace.com While effective, the use of diazomethane requires careful handling due to its toxic and explosive nature. Research indicates that this method can result in the formation of several methylated derivatives with varying degrees of methylation on the hydroxyl groups of the hesperidin molecule. scispace.com
A common and efficient method for hesperidin methylation involves the use of methyl iodide in the presence of sodium hydride. scispace.comgoogle.com In this protocol, hesperidin is dissolved in a dry solvent such as dimethylformamide, and oil-free sodium hydride is added, followed by stirring under an inert atmosphere like dry nitrogen. scispace.com Methyl iodide is then introduced to the reaction mixture. google.com This method is recognized for its high methylation performance. scispace.com
Dimethylsulfate is a widely used methylating agent for the synthesis of this compound. scispace.comnih.govhrkpharmaceutical.com The reaction is typically conducted in an alkaline medium. scispace.comregimenlab.com For instance, hesperidin can be dissolved in a sodium hydroxide (B78521) solution, to which dimethylsulfate is added under continuous stirring. scispace.com The pH of the solution is controlled and adjusted during the process. scispace.com It is noted that alkaline conditions can lead to the isomerization of the flavanone structure of hesperidin into its chalcone form, resulting in a mixture of methylated flavanones and chalcones. scispace.comnih.gov To mitigate the formation of chalcone derivatives, the reaction temperature can be controlled, with lower temperatures (below 10°C) favoring the formation of methylated hesperidin over its chalcone counterpart. google.com
Methyl Iodide-Sodium Hydride Protocols
Comparative Analysis of Methylation Efficiency and Product Yield
The efficiency of different methylation methods can be evaluated by quantifying the amount of unreacted hesperidin remaining in the final product. A lower percentage of unchanged hesperidin indicates a higher methylation efficiency. scispace.comresearchgate.net
One comparative study analyzed the methylation of hesperidin using diazomethane, dimethylsulfate, and methyl iodide-sodium hydride. scispace.com The efficiency was determined by measuring the residual hesperidin using a reversed-phase high-performance liquid chromatography (HPLC) method. scispace.comresearchgate.net The results showed that the methyl iodide-sodium hydride method was the most efficient, with only 1.2% of unchanged hesperidin remaining. scispace.com The dimethylsulfate method resulted in 3.7% residual hesperidin, while the diazomethane method was the least efficient with 6.1% of the initial hesperidin remaining unreacted. scispace.com
Table 1: Comparative Efficiency of Hesperidin Methylation Methods This table is interactive. Users can sort and filter the data.
| Methylation Method | Reagents | Percentage of Unchanged Hesperidin (%) | Relative Efficiency |
|---|---|---|---|
| Diazomethane-Mediated | Diazomethane, Methanol | 6.1 | Low |
| Dimethylsulfate | Dimethylsulfate, Sodium Hydroxide | 3.7 | Medium |
| Methyl Iodide-Sodium Hydride | Methyl Iodide, Sodium Hydride, Dimethylformamide | 1.2 | High |
Data sourced from a comparative study on hesperidin methylation methods. scispace.com
Semisynthetic Approaches to Hesperidin Derivatives
Semisynthetic modifications of hesperidin are undertaken to create novel derivatives with potentially enhanced biological activities. mdpi.com These approaches utilize hesperidin as a starting material, which is then subjected to a series of chemical reactions to introduce different functional groups. sioc-journal.cn
For example, various derivatives of hesperidin have been synthesized by reacting it with different hydrazine (B178648) and semicarbazone analogs. This process typically involves dissolving the respective hydrochloride salt and sodium acetate (B1210297) in water, adding hesperidin, and using alcohol to achieve a clear solution. Gentle heating can be applied to facilitate the reaction, followed by cooling to crystallize the semicarbazone or hydrazone derivatives.
Another semisynthetic route involves the creation of benzoic acid derivatives of hesperidin. This multi-step process begins with the esterification of a substituted benzoic acid with methanol to form a methyl benzoate. This intermediate is then reacted with hydrazine hydrate (B1144303) to produce a benzhydrazide. Finally, the benzhydrazide is reacted with hesperidin in the presence of a catalytic amount of acetic acid to yield the desired carbazone derivative.
Furthermore, other bioactive flavonoids such as persicogenin (B1583917) and luteolin (B72000) have been semisynthesized from hesperidin through a series of reactions including glycoside hydrolysis, selective methylation, dehydrogenation, and demethylation. sioc-journal.cn
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Hesperidin |
| Diazomethane |
| Methyl iodide |
| Sodium hydride |
| Dimethylsulfate |
| Hesperidin methyl chalcone (HMC) |
| Sodium hydroxide |
| Methanol |
| Dimethylformamide |
| Hydrazine |
| Semicarbazone |
| Sodium acetate |
| Benzoic acid |
| Hydrazine hydrate |
| Acetic acid |
| Persicogenin |
Exploration of Hesperidin-Metal Complex Synthesis
The ability of flavonoids like hesperidin to chelate metal ions is a significant area of research, as the resulting complexes can exhibit altered and potentially enhanced physicochemical and biological properties compared to the parent flavonoid. The synthesis of hesperidin-metal complexes involves the reaction of hesperidin with various metal salts, leading to the formation of coordination compounds. The primary binding sites for metal chelation in hesperidin are typically the 5-hydroxyl group and the carbonyl group at position 4 of the C ring, or the catechol group in the B ring, depending on the specific flavonoid, metal ion, and reaction conditions. researchgate.net
Several methodologies have been developed to synthesize these complexes, ranging from simple solution-based mixing to more advanced techniques like microwave-assisted synthesis. These methods aim to produce stable complexes, often with a defined stoichiometry between the hesperidin ligand and the metal ion.
One common approach involves dissolving hesperidin and an equimolar amount of a metal salt in a suitable solvent, typically methanol. nih.govajol.info The mixture is then processed to isolate the complex, either by allowing the solvent to evaporate completely or by inducing precipitation. nih.govajol.info For instance, hesperidin-metal complexes with iron(III), copper(II), zinc(II), and silver(I) have been synthesized by refluxing a methanolic solution of hesperidin and the corresponding metal salt for several hours. researchgate.netajol.info The resulting solution is concentrated and cooled to allow the complex to precipitate. ajol.info Another study prepared complexes of hesperidin with cobalt, nickel, zinc, calcium, and magnesium by mixing methanolic solutions of hesperidin and the respective metal salts and then evaporating the solvent. nih.gov Studies indicate that hesperidin can form a 1:1 complex with metals such as iron, copper, zinc, and silver in a methanolic solution. researchgate.netajol.infoajol.info
More advanced methods, such as microwave-assisted synthesis, have also been explored to improve reaction efficiency. A study on the synthesis of a hesperidin-magnesium complex demonstrated that the microwave-assisted method significantly improved the reaction rate and yield (75%) compared to the conventional reflux method (65%). scielo.br In this microwave-assisted approach, hesperidin, magnesium acetate, and 1,10-phenanthroline (B135089) were irradiated in methanol, leading to the formation of the desired complex. scielo.br
The formation of these complexes is often confirmed through various spectroscopic and analytical techniques, including UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govscielo.br For example, a shift in the vibration stretching of the carbonyl group (-C=O) in the FT-IR spectrum of hesperidin upon complexation with a metal ion like copper(II) provides evidence of chelation. mdpi.com
The following tables summarize key research findings from various studies on the synthesis of hesperidin-metal complexes.
Table 1: Synthesis and Characteristics of Various Hesperidin-Metal Complexes
| Metal Ion | Metal Salt Used | Synthesis Method | Solvent | Stoichiometry (Metal:Hesperidin) | Key Findings | Reference(s) |
| Iron(III) | Ferric chloride | Reflux (3-6h) | Methanol | 1:1 | Increased antioxidant activity by 22% (DPPH) and 24.6% (PRP). | ajol.info |
| Copper(II) | Copper chloride dihydrate | Reflux (3-6h) | Methanol | 1:1 | Showed the most significant increase in antioxidant activity: 33% (DPPH) and 251% (PRP). | researchgate.netajol.info |
| Copper(II) | Copper(II) acetate | Stirring (6h) at RT | Methanol/Water | Not specified | Formation of a pale green insoluble precipitate. | mdpi.com |
| Zinc(II) | Zinc chloride | Reflux (3-6h) | Methanol | 1:1 | Increased antioxidant activity by 15.4% (DPPH) and 13.8% (PRP). | ajol.info |
| Zinc(II) | Zinc chloride | Evaporation | Methanol | 1:1 | Complex formation studied by UV spectroscopic titration. | nih.gov |
| Silver(I) | Silver nitrate | Reflux (3-6h) | Methanol | 1:1 | Led to a decrease in antioxidant activity. | ajol.info |
| Magnesium(II) | Magnesium sulphate | Evaporation | Methanol | 1:1 | Complex formation studied by UV spectroscopic titration. | nih.gov |
| Cobalt(II) | Cobalt acetate | Evaporation | Methanol | 1:1 | Complex formation studied by UV spectroscopic titration. | nih.gov |
| Nickel(II) | Nickel chloride | Evaporation | Methanol | 1:1 | Complex formation studied by UV spectroscopic titration. | nih.gov |
| Calcium(II) | Calcium chloride | Evaporation | Methanol | 1:1 | Complex formation studied by UV spectroscopic titration. | nih.gov |
DPPH: DPPH free radical scavenging activity; PRP: Phosphomolybdenum reduction potential method
Table 2: Comparison of Synthesis Methods for Hesperidin-Magnesium Complex [Mg(hesp)₂(phen)]OAc
| Method | Reaction Conditions | Solvent | Yield | Reference |
| Conventional Synthesis | Stirred under N₂ atmosphere for 2h under reflux. | Methanol | 65% | scielo.br |
| Microwave-Assisted Synthesis | Irradiated for 15 min in a microwave oven at 80 °C and 150 W. | Methanol | 75% | scielo.br |
Advanced Analytical Techniques for Methyl Hesperidin Research
Chromatographic Methods for Characterization and Quantification
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. In the context of methyl hesperidin (B1673128) research, various chromatographic methods are utilized to distinguish it from related flavonoids and to determine its concentration in different samples.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and powerful technique for the analysis of flavonoids like methyl hesperidin. nih.gov This method is preferred for its ability to separate compounds with varying polarities.
The composition of the mobile phase is a critical parameter in RP-HPLC that significantly influences the separation of this compound and its related flavonoids. nih.gov The optimization of the mobile phase aims to achieve good resolution, symmetric peak shapes, and reasonable analysis times. nih.govmjcce.org.mk
Commonly, the mobile phase in RP-HPLC for flavonoids consists of a mixture of an aqueous component (often with an acid modifier to control pH and improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.govijpsi.orgscirp.org The ratio of these components can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. scirp.org
For instance, in the simultaneous estimation of Hesperidin Methyl Chalcone (B49325) (HMC), a related compound, along with hesperidin and ascorbic acid, an optimized mobile phase consisted of a 10 mM dihydrogen phosphate (B84403) buffer (pH 4.2), methanol, and acetonitrile in a ratio of 50:40:10 (v/v/v) with 0.05% triethylamine (B128534) (TEA). humanjournals.com The inclusion of acetonitrile was found to be crucial for separating the hesperidin peak from impurities present in the HMC standard. humanjournals.com In another study for the simultaneous determination of diosmin (B1670713) and hesperidin, a mobile phase of methanol and water (45:55, v/v) with the addition of 0.025% didecyldimethylammonium lactate (B86563) was used to shorten the analysis time and improve peak symmetry. nih.gov
The selection of the organic modifier and its proportion in the mobile phase is a key aspect of method development. Methanol and acetonitrile are the most common organic solvents used. ijpsi.org The choice between them can affect the selectivity of the separation. For the analysis of hesperidin and carvacrol, a mobile phase of water and acetonitrile with a gradient elution was found to be suitable. scirp.org
The pH of the aqueous component of the mobile phase can also play a significant role. For the analysis of hesperidin and diosmin, a mobile phase containing formic acid (pH 4.1, 0.05% v/v) and methanol (58:42, v/v) has been successfully employed. mjcce.org.mkresearchgate.net
Table 1: Examples of Mobile Phase Compositions for Flavonoid Analysis by RP-HPLC
| Analytes | Mobile Phase Composition | Elution Mode | Reference |
| Hesperidin Methyl Chalcone, Hesperidin, Ascorbic Acid | 10 mM Dihydrogen phosphate buffer (pH 4.2): Methanol: Acetonitrile (50:40:10 v/v/v) + 0.05% TEA | Isocratic | humanjournals.com |
| Diosmin, Hesperidin | Methanol: Water (65:35 v/v) | Isocratic | ijpsi.org |
| Hesperidin, Carvacrol | Water (A) and Acetonitrile (B) | Gradient | scirp.org |
| Diosmin, Hesperidin | Methanol: Water (45:55 v/v) + 0.025% Didecyldimethylammonium lactate | Isocratic | nih.gov |
| Hesperidin | Methanol: Water (50:50 v/v) | Isocratic | informaticsjournals.co.ininformaticsjournals.co.in |
| Diosmin, Hesperidin | Formic acid (pH 4.1, 0.05% v/v): Methanol (58:42, v/v) | Isocratic | mjcce.org.mkresearchgate.net |
Following separation by the HPLC column, a detector is used to identify and quantify the eluted compounds. For this compound and related flavonoids, several detection modalities are commonly employed.
UV-Visible (UV-Vis) Detection: Due to the presence of chromophores in their molecular structures, flavonoids absorb light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. researchgate.net This property makes UV-Vis detection a straightforward and widely used method for their analysis. researchgate.netmdpi.com The detection wavelength is typically set at the absorption maximum of the analyte to achieve the highest sensitivity. researchgate.net For hesperidin, detection is often carried out around 280 nm or 285 nm. mjcce.org.mkresearchgate.netinformaticsjournals.co.ininformaticsjournals.co.inresearchgate.net
Diode Array Detection (DAD): Diode Array Detection (DAD), also known as Photodiode Array (PDA) detection, is an advanced form of UV-Vis detection. nih.govmdpi.com Instead of measuring absorbance at a single wavelength, a DAD detector acquires the entire UV-Vis spectrum of the eluting compound. informaticsjournals.co.in This provides more comprehensive information, allowing for peak purity assessment and compound identification by comparing the acquired spectrum with that of a known standard. nih.govmjcce.org.mkresearchgate.net
Mass Spectrometry (MS) Detection: Mass Spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio of ionized molecules. nih.govmdpi.com When coupled with HPLC (LC-MS), it offers high selectivity and sensitivity, enabling the identification and quantification of compounds even in complex matrices. nih.gov LC-MS is particularly valuable for the structural elucidation of unknown compounds and for trace-level analysis. researchgate.net
Table 2: Common Detection Modalities for Flavonoid Analysis
| Detection Modality | Principle | Advantages | Common Wavelengths (for UV/DAD) | Reference |
| UV-Visible (UV-Vis) | Measures the absorbance of UV-Vis light by the analyte. | Simple, robust, cost-effective. | 280 nm, 283 nm, 285 nm | mjcce.org.mkresearchgate.netinformaticsjournals.co.ininformaticsjournals.co.inresearchgate.netceon.rs |
| Diode Array (DAD/PDA) | Acquires the full UV-Vis spectrum of the analyte. | Provides spectral information for peak identification and purity assessment. | 250 nm - 400 nm scan range | nih.govmjcce.org.mkijpsi.orgresearchgate.net |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | High sensitivity and selectivity, provides structural information. | N/A | nih.govresearchgate.net |
Spectrophotometry can be employed to study the formation of complexes between this compound and other molecules, such as metal ions. This technique relies on changes in the absorption spectrum of a compound upon complexation.
For example, a spectrophotometric method was developed for the determination of hesperidin based on the formation of a complex with zinc(II) ions in a 70% methanol solution at pH 3.12. researchgate.netceon.rs The formation of the Zn(II)-hesperidin complex resulted in a maximum absorption at a wavelength of 283 nm. researchgate.netceon.rs The stoichiometry of this complex was determined to be a 2:1 ratio of hesperidin to zinc. researchgate.net Such methods can be useful for quantifying hesperidin and potentially its derivatives in various samples, including supplements and juices. researchgate.netceon.rs
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound and Related Flavonoids
Mobile Phase Optimization
Spectroscopic Characterization of this compound and Its Complexes
Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. Various spectroscopic techniques provide valuable insights into the structure and behavior of this compound and its complexes.
Fluorescence spectroscopy is a highly sensitive technique that can be used to study the interaction of molecules. While some sources indicate that methylated hesperidin derivatives can exhibit blue-colored fluorescence under certain conditions, detailed studies on the intrinsic fluorescence of this compound itself are limited. google.com
However, the quenching of the intrinsic fluorescence of other molecules, such as proteins, can be used to study their interaction with this compound. For instance, the interaction between this compound and bovine serum albumin (BSA) was investigated using fluorescence quenching. nih.gov The results showed that this compound could quench the intrinsic fluorescence of BSA, and this quenching was a result of a combined static and dynamic quenching process. nih.gov The binding constants for this interaction were determined at different temperatures. nih.gov
Similarly, the interaction of this compound with whey protein was studied by observing the quenching of the protein's intrinsic fluorescence. mdpi.comnih.gov The fluorescence intensity of both tryptophan and tyrosine residues in whey protein decreased as the concentration of this compound increased, indicating the formation of a non-fluorescent complex. mdpi.com This quenching was identified as a static quenching mechanism. mdpi.comnih.gov Synchronous fluorescence spectroscopy further revealed changes in the microenvironment of the tryptophan and tyrosine residues upon binding with this compound. mdpi.comresearchgate.net Specifically, a blue shift in the maximum emission wavelength for tryptophan indicated an increase in the hydrophobicity of its microenvironment. mdpi.com
Synchronous Fluorescence Spectroscopy
Synchronous fluorescence spectroscopy is a powerful technique utilized to investigate the microenvironment of amino acid residues in proteins and to assess conformational changes upon binding with ligands like this compound. mdpi.comresearchgate.net By setting the wavelength interval (Δλ) between excitation and emission monochromators to a constant value, the spectral features of specific fluorophores can be selectively observed.
In the study of this compound's interaction with whey protein (WP), synchronous fluorescence spectroscopy was employed by setting Δλ to 15 nm and 60 nm to, respectively, characterize the microenvironments of tyrosine (Tyr) and tryptophan (Trp) residues. mdpi.comresearchgate.net Research has shown that the binding of this compound to whey protein leads to a quenching of the intrinsic fluorescence of the protein. mdpi.comnih.gov This quenching is indicative of the formation of a non-fluorescent complex between this compound and whey protein. mdpi.com
A notable observation is the blue shift in the maximum emission wavelength for tryptophan residues (when Δλ = 60 nm) from 274 nm to 270 nm as this compound concentration increases. mdpi.com This shift suggests that the microenvironment around the tryptophan residues becomes more hydrophobic or less polar upon the binding of this compound. mdpi.com These spectral changes provide evidence that this compound interacts with whey protein, altering the local environment of its amino acid residues and inducing conformational changes. mdpi.comnih.gov
Similarly, studies on the interaction of hesperidin methyl chalcone (HMC) with α-glucosidase have also utilized synchronous fluorescence spectroscopy. haut.edu.cn The results indicated that the interaction between HMC and α-glucosidase caused changes in the microenvironment surrounding the tryptophan and tyrosine residues of the enzyme, which in turn affected the conformation of the enzyme's polypeptide chain. haut.edu.cn
| Parameter | Description | Observation in this compound-Whey Protein Interaction | Implication |
| Δλ = 15 nm | Wavelength interval set to selectively observe tyrosine residues. mdpi.com | Fluorescence quenching. mdpi.com | Interaction between this compound and tyrosine residues. |
| Δλ = 60 nm | Wavelength interval set to selectively observe tryptophan residues. mdpi.com | Fluorescence quenching and a blue shift in maximum emission wavelength (274 nm to 270 nm). mdpi.com | This compound binding alters the microenvironment of tryptophan, increasing its hydrophobicity. mdpi.com |
Circular Dichroism (CD) Spectra
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light by chiral molecules. It is an essential tool for investigating the secondary structure of proteins and detecting conformational changes that occur upon interaction with ligands. mdpi.comnih.gov
In research involving this compound, CD spectroscopy has been used to assess alterations in the secondary structure of whey protein (WP) upon binding. mdpi.com The CD spectrum of native whey protein displays two characteristic negative bands around 208 nm and 218 nm, which are indicative of α-helix and β-sheet structures, respectively. mdpi.com
When this compound is introduced, the intensity of these negative bands decreases, and the bands shift upwards. mdpi.com The magnitude of this shift is dependent on the concentration of this compound, with higher concentrations causing more significant changes. mdpi.com This indicates that the binding of this compound alters the secondary structure of whey protein, leading to a decrease in the α-helix and β-sheet content. mdpi.com The analysis of the CD spectra provides quantitative data on the changes in the secondary structure elements of the protein.
Table: Effect of this compound on the Secondary Structure of Whey Protein
| Secondary Structure | Content in Native WP (%) | Content in WP-MH Complex (%) |
| α-Helix | Data not available in snippets | Decreased upon MH binding mdpi.com |
| β-Sheet | Data not available in snippets | Decreased upon MH binding mdpi.com |
| β-Turn | Data not available in snippets | Data not available in snippets |
| Random Coil | Data not available in snippets | Data not available in snippets |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including flavonoids like hesperidin and its derivatives. mdpi.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. researchgate.netcore.ac.uk
For hesperidin, 1H NMR and 13C NMR are fundamental for assigning the proton and carbon signals, which are in accordance with the literature values. mdpi.com Typical signals in the 1H NMR spectrum of hesperidin include those for the flavanone (B1672756) structure, hydroxyl groups, protons of the trisubstituted ring, sugar moieties (rhamnose and glucose), a methoxy (B1213986) group, and a methyl group. mdpi.com
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to confirm the structure. mdpi.comcore.ac.uk COSY helps in establishing proton-proton couplings, while HSQC and HMBC provide information on one-bond and multiple-bond correlations between protons and carbons, respectively. core.ac.uk These techniques are crucial for piecing together the molecular framework. core.ac.uk
Furthermore, advanced NMR studies, such as those involving the Karplus equation, have been used to investigate the unresolved relative configuration and stereochemistry of hesperidin at the C-2 position by relating dihedral angles to coupling constants. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can also provide insights into the spatial arrangement of protons. researchgate.net While the search results focus heavily on hesperidin, these NMR techniques are directly applicable to its derivative, this compound, for its complete structural characterization. mdpi.comresearchgate.netresearchgate.net
Table: Key NMR Techniques for Structural Elucidation
| NMR Technique | Information Provided | Application in Hesperidin/Methyl Hesperidin Research |
| 1H NMR | Provides information about the proton environment and connectivity. mdpi.com | Assigns proton signals of the flavanone core, sugar moieties, and substituent groups. mdpi.com |
| 13C NMR | Provides information about the carbon skeleton of the molecule. mdpi.com | Assigns carbon signals, confirming the overall structure. researchgate.net |
| COSY | Shows correlations between coupled protons. core.ac.uk | Establishes the sequence of protons within the spin systems of the molecule. core.ac.uk |
| HSQC/HMQC | Shows one-bond correlations between protons and carbons. core.ac.uk | Links protons to their directly attached carbons. nih.gov |
| HMBC | Shows multiple-bond correlations between protons and carbons. core.ac.uk | Assembles the different structural fragments of the molecule. core.ac.uk |
| NOESY/ROESY | Shows through-space correlations between protons that are close in proximity. researchgate.netnih.gov | Helps to determine the stereochemistry and conformation of the molecule. researchgate.netnih.gov |
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.commdpi.com This method is invaluable for understanding the molecular-level interactions and binding mechanisms between ligands like this compound and proteins. mdpi.comnih.gov
In the context of this compound, molecular docking simulations have been performed to investigate its interaction with whey protein components, specifically α-lactalbumin (α-LA) and β-lactoglobulin (β-LG). mdpi.com In these simulations, this compound was treated as the ligand and the whey proteins as the receptors. The results indicated that this compound could insert itself into the hydrophobic cavity of the whey proteins. mdpi.com
The binding affinities, calculated as the lowest energy scores, were found to be -7.2 kcal/mol for the this compound-α-LA complex and -7.8 kcal/mol for the this compound-β-LG complex. mdpi.com These negative values suggest that the binding process is spontaneous. mdpi.com The primary driving forces for this interaction were identified as hydrophobic interactions, with the methoxy group on the B ring of this compound potentially forming hydrogen bonds with amino acid residues of the protein. mdpi.comnih.gov
Similar molecular docking studies have been conducted for hesperidin and its derivatives with other protein targets. For instance, the binding of hesperidin to Protein Tyrosine Phosphatase 1B (PTP1B) showed a binding affinity of -8.4 kcal/mol, with interactions primarily through hydrogen bonds involving the sugar moieties. mdpi.com In another study, hesperidin exhibited a binding energy of -71.03 Kcal/mol with acetylcholinesterase (AChE). ubm.ro Research on this compound as a potential inhibitor of HIV-1 reverse transcriptase revealed a binding energy of -8.8 kcal/mol, with interactions including van der Waals forces, hydrogen bonds, and pi-sigma/pi-pi stacking. researchgate.net These studies collectively highlight the utility of molecular docking in predicting and analyzing the binding modes and energies of this compound and related compounds with various protein targets.
Table: Molecular Docking Results for this compound and Related Compounds
| Ligand | Protein Target | Binding Affinity (kcal/mol) | Key Interactions |
| This compound | α-Lactalbumin | -7.2 mdpi.com | Hydrophobic interactions, potential hydrogen bonds. mdpi.com |
| This compound | β-Lactoglobulin | -7.8 mdpi.com | Hydrophobic interactions, potential hydrogen bonds. mdpi.com |
| This compound | HIV-1 Reverse Transcriptase | -8.8 researchgate.net | Van der Waals, hydrogen bond, phi-sigma, and phi-phi stacked. researchgate.net |
| Hesperidin | Protein Tyrosine Phosphatase 1B | -8.4 mdpi.com | Hydrogen bonds, alkyl bond interactions. mdpi.com |
| Hesperidin | Acetylcholinesterase | -71.03 ubm.ro | Interactions with peripheral and catalytic anionic sites. ubm.ro |
Pharmacokinetics and Disposition in Pre Clinical Models
Absorption and Permeability Studies
The absorption and permeability of a compound are critical determinants of its oral bioavailability. Studies on methyl hesperidin (B1673128) have highlighted significant improvements in these areas compared to its parent compound, hesperidin.
Hesperidin is known for its poor water solubility, which limits its absorption in the small intestine. nih.govregimenlab.ca The process of methylation, which involves adding methyl groups to the hesperidin molecule, results in derivatives like methyl hesperidin and hesperidin methyl chalcone (B49325). nih.govregimenlab.caresearchgate.net This structural modification significantly enhances water solubility. regimenlab.camdpi.comnansproducts.cogoogle.com For instance, this compound is described as being completely water-soluble, a stark contrast to the insoluble nature of hesperidin. nansproducts.co This improved solubility is a key factor contributing to its enhanced permeability and metabolic stability. nih.govmdpi.comjpionline.org The introduction of a methoxy (B1213986) group into the B ring of hesperidin, in particular, has been shown to yield a derivative with good water solubility and permeability. mdpi.com
Animal studies have demonstrated the favorable oral absorption of this compound derivatives. In a study using 14C-labeled hesperidin methylchalcone in rats, radioactivity in the blood peaked 1-2 hours after oral administration of a 10 mg/kg body weight dose. mdpi.comnih.gov The kinetic profile of the compound in the blood suggested an entero-hepatic cycle, which was confirmed through intravenous administration. nih.gov These findings indicate good bioavailability of the active principle. mdpi.comnih.gov Furthermore, long-term feeding studies in mice have been conducted without reports of adverse effects, suggesting good tolerance upon oral ingestion. mdpi.com
Caco-2 cell monolayers are a widely used in vitro model to predict the intestinal absorption of compounds. mdpi.comnih.gov While hesperidin itself shows poor permeation across Caco-2 monolayers, likely due to its low solubility, its glycosylated and methylated derivatives exhibit improved transport. mdpi.comnih.gov Studies have shown that hesperidin glycosides can permeate the Caco-2 cell monolayer in a time- and dose-dependent manner, primarily through the paracellular pathway. nih.gov In a study investigating a nobiletin-methyl hesperidin amorphous solid dispersion, a significant increase in the transport of nobiletin (B1679382) across a Caco-2 cell monolayer was observed, highlighting the potential of this compound to enhance the permeability of other compounds. nih.gov
Oral Absorption in Animal Models
Distribution and Binding Kinetics
Once absorbed, the distribution and binding of this compound to plasma proteins and other macromolecules are important factors influencing its availability and action in the body.
This compound has been shown to bind to serum albumin. mdpi.comselleckchem.comtargetmol.com Spectroscopic studies on the interaction between this compound and bovine serum albumin (BSA), a protein structurally similar to human serum albumin (HSA), revealed that this compound can quench the intrinsic fluorescence of BSA. nih.gov The binding constants (Ka) for this interaction were determined at different temperatures, as shown in the table below. nih.gov
| Temperature (K) | Binding Constant (Ka) (L mol-1) |
| 296 | 1.82 x 104 |
| 303 | 2.69 x 104 |
| 310 | 3.4 x 104 |
| Data from a study on the interaction of this compound with Bovine Serum Albumin. nih.gov |
The binding was found to change the secondary structure of the protein. nih.gov Another source reports binding constants for this compound with human serum albumin to be between 18 and 34 mM/L. selleckchem.comtargetmol.com
The interaction of this compound with other proteins, such as whey protein, has also been investigated. mdpi.comnih.gov Studies have shown that this compound can spontaneously bind to whey protein, forming a non-covalent complex. mdpi.comnih.gov This interaction is primarily driven by hydrophobic forces and leads to alterations in the microenvironment of amino acid residues and the secondary structure of the whey protein. mdpi.comnih.gov Molecular docking studies suggest that this compound inserts itself into a hydrophobic cavity within the whey protein molecule. mdpi.comfrontiersin.org
Binding to Plasma Proteins (e.g., Human Serum Albumin)
Biotransformation and Metabolism Pathways
The biotransformation of this compound, a derivative of the flavonoid hesperidin, involves a series of metabolic processes primarily occurring in the gastrointestinal tract and liver. These pathways are crucial for its absorption, distribution, and eventual excretion. The metabolic fate is largely influenced by intestinal microbiota and subsequent enzymatic reactions in the body.
Intestinal Microbial Hydrolysis and Aglycone Formation
Upon oral administration, hesperidin, the parent compound of this compound, undergoes hydrolysis by intestinal microbiota. nih.govnih.gov The initial and rate-limiting step in its metabolism is the enzymatic removal of the rutinoside (a disaccharide composed of rhamnose and glucose) moiety. nih.govresearchgate.net This process, carried out by microbial enzymes such as α-rhamnosidases and β-glucosidases found in gut bacteria like Bifidobacterium and Lactobacillus species, leads to the formation of its aglycone, hesperetin (B1673127). nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org This deglycosylation is essential because the aglycone form, hesperetin, is more readily absorbed than its glycoside precursor. nih.govmdpi.comnih.govcambridge.org Microbial transformation studies have identified that various non-human pathogenic microorganisms can convert hesperidin to hesperetin. nih.govresearchgate.net
The methylation that characterizes this compound is intended to improve its solubility and bioavailability. mdpi.com However, the core metabolic pathway still relies on the initial hydrolysis to the aglycone.
Glucuronide Conjugation and Other Metabolite Formation
Identification of Common Metabolic Products (e.g., m-hydroxyphenyl propionic acid, m-coumaric acid)
After the initial hydrolysis and conjugation, the hesperetin molecule can undergo further degradation through the opening of its C-ring structure, a process also mediated by gut microbiota. This catabolism results in the formation of various phenolic acids. nih.gov
Studies in animal models, specifically rats, have identified several key metabolic products in the urine following the administration of hesperidin and hesperetin. mdpi.comnih.govresearchgate.net The most prominent of these is m-hydroxyphenylpropionic acid (m-HPPA). mdpi.comnih.govresearchgate.netselleckchem.com Its formation suggests that dehydroxylation, demethoxylation, or a combination of demethylation and dehydroxylation occurs after intestinal absorption. mdpi.comnih.gov
Another common, though less abundant, metabolic product identified is m-coumaric acid . mdpi.comnih.govresearchgate.netwikipedia.org The presence of these phenolic acids indicates a comprehensive breakdown of the original flavonoid structure. The aglycones found in urine were observed to be both in their free form and conjugated with glucuronic acid. mdpi.comnih.gov
| Metabolic Process | Key Enzymes/Mediators | Resulting Products | Location |
| Intestinal Hydrolysis | Microbial α-rhamnosidases, β-glucosidases | Hesperetin (aglycone) | Small Intestine, Colon |
| Phase II Conjugation | UDP-glucuronosyltransferases, Sulfotransferases | Hesperetin glucuronides, Hesperetin sulfates | Intestinal cells, Liver |
| Ring Fission/Catabolism | Intestinal Microbiota | m-hydroxyphenylpropionic acid, m-coumaric acid | Colon |
Excretion Routes and Kinetics in Animal Models
The excretion of this compound and its metabolites has been investigated in various animal models, providing insights into its pharmacokinetic profile. Following oral administration, the metabolites are eliminated from the body through both urine and feces. nih.gov
In a study involving a hydrosoluble, 14C-labeled hesperidin methyl chalcone administered orally to rats, the compound was absorbed within 1-2 hours. mdpi.com The blood kinetic patterns suggested an enterohepatic cycle, where metabolites are excreted in the bile, re-enter the intestine, and can be reabsorbed before final elimination. mdpi.com
The majority of ingested hesperidin is excreted within 24 hours. jpionline.orgveterinarypaper.com Urinary excretion is a primary route for the elimination of the conjugated metabolites and the smaller phenolic acid breakdown products. mdpi.comnih.govnih.gov Fecal excretion accounts for the unabsorbed portion of the compound and metabolites that were not reabsorbed via the enterohepatic circulation. nih.gov
Kinetic studies in rats have shown that after oral administration of hesperidin, peak plasma concentrations of its metabolites are reached between 5 and 7 hours. nih.gov The elimination half-life of hesperidin has been reported to be around 3 to 6 hours. nih.govcaldic.com A study using a semi-synthetic derivative, 14C-hesperidin methyl chalcone, in rats showed that the compound almost completely disappeared 96 hours after treatment, with no significant accumulation in any specific organ. mdpi.com
| Animal Model | Compound Administered | Key Findings on Excretion |
| Rats | 14C-Hesperidin Methyl Chalcone | Absorbed in 1-2 hours; Enterohepatic circulation suggested; Almost completely disappeared after 96 hours. mdpi.com |
| Rats | Hesperidin/Hesperetin | Metabolites (m-hydroxyphenyl propionic acid, m-coumaric acid) found in urine. mdpi.comnih.govresearchgate.net |
| Rats | Hesperidin Methyl Chalcone | Excreted in both urine and feces within the first 24 hours. nih.gov |
Molecular and Cellular Mechanisms of Action
Antioxidant and Redox Homeostasis Modulation
Methyl hesperidin (B1673128) plays a significant role in maintaining cellular redox balance through both direct and indirect antioxidant activities.
Direct Free Radical Scavenging Activities
Methyl hesperidin exhibits potent direct free radical scavenging capabilities. It has been shown to effectively neutralize various reactive oxygen species (ROS), thereby mitigating oxidative stress. regimenlab.cachemfaces.com In vitro studies have demonstrated its ability to scavenge hydroxyl radicals. regimenlab.cachemfaces.com Furthermore, its antioxidant potential has been confirmed through various assays, including the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assays. chemfaces.commdpi.comnih.gov
The antioxidant capacity of this compound is also evident in its ferric reducing power, as demonstrated in ferric-reducing ability potential (FRAP) assays. chemfaces.comnih.govnih.gov This direct antioxidant action helps protect cells from the damaging effects of excessive free radicals, which are implicated in a variety of pathological conditions. regimenlab.ca
| Assay | Observed Effect of this compound | Reference |
|---|---|---|
| DPPH Radical Scavenging | Demonstrated scavenging activity. | mdpi.comkoreascience.kr |
| ABTS Radical Scavenging | Neutralized ABTS free radicals. | chemfaces.comnih.govnih.gov |
| Hydroxyl Radical Scavenging | Neutralized hydroxyl free radicals. | regimenlab.cachemfaces.com |
| Ferric-Reducing Ability Potential (FRAP) | Exhibited ferric reducing power. | chemfaces.comnih.govnih.gov |
| Lipid Peroxidation Inhibition | Inhibited lipid peroxidation. | regimenlab.cachemfaces.com |
Augmentation of Endogenous Antioxidant Defense Systems
Beyond its direct scavenging effects, this compound enhances the body's own antioxidant defense mechanisms.
A key mechanism of this compound's indirect antioxidant effect is the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. mdpi.commdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. acs.orgnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). nih.govmdpi.com this compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. nih.govmdpi.com In the nucleus, Nrf2 binds to the antioxidant response element (ARE), initiating the transcription of several protective genes. nih.govmdpi.com Studies have shown that this compound treatment increases the mRNA expression of Nrf2 and its downstream targets. mdpi.commdpi.comacs.org This activation of the Nrf2 pathway is a critical component of its protective effects against oxidative stress-induced damage. mdpi.comnih.gov
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway
Anti-inflammatory Pathways and Cellular Signaling
This compound also exerts significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Inhibition of Pro-inflammatory Mediators
A central aspect of this compound's anti-inflammatory action is its ability to inhibit the production and activity of pro-inflammatory mediators. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. chemfaces.commdpi.commedchemexpress.comnih.gov By inhibiting NF-κB activation, this compound effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). regimenlab.camdpi.comnih.govbioaustralis.com Research indicates that this compound can reduce the expression of TNF-α, thereby dampening the inflammatory cascade. regimenlab.cabioaustralis.com This inhibition of key pro-inflammatory mediators underscores its potential in managing inflammatory conditions. mdpi.comnih.gov
| Mediator | Observed Effect of this compound | Reference |
|---|---|---|
| NF-κB | Inhibited activation. | chemfaces.commdpi.commedchemexpress.comnih.gov |
| TNF-α | Reduced production/expression. | regimenlab.camdpi.comnih.govbioaustralis.com |
Interference with Arachidonic Acid Metabolism (e.g., Lipoxygenase, Cyclo-oxygenase Inhibition)
This compound's potential anti-inflammatory effects are linked to its interaction with arachidonic acid metabolism. Its aglycone, hesperetin (B1673127), has been shown to interfere with this pathway by inhibiting key enzymes such as phospholipase A2, lipoxygenase, and cyclo-oxygenase. ncats.io This inhibition is significant because these enzymes are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.
Specifically, hesperidin has demonstrated the ability to inhibit the expression of the cyclooxygenase-2 (COX-2) gene induced by lipopolysaccharides (LPS) in cell studies. nih.goviiarjournals.org The inhibition of COX-2 is a key target for many anti-inflammatory drugs. nih.govresearchgate.net Research indicates that hesperidin can suppress the production of prostaglandin (B15479496) E2 (PGE2), a major product of the COX-2 pathway. nih.govmdpi.com Some studies suggest that the ability of hesperidin and its aglycone to suppress COX-2 gene expression may be a result of their antioxidant activity. nih.gov
Furthermore, citrus peel extract, a source of hesperidin, has shown potential in inhibiting lipoxygenase. nih.gov In vitro studies have also demonstrated the 5-lipoxygenase (5-LOX) enzyme inhibitory activity of hesperidin and its metabolites. acs.org Derivatives of chalcone (B49325), a class of compounds to which this compound belongs, have been identified as 5-LO inhibitors, with some exhibiting dual inhibition of both COX-2 and 5-LO activities. frontiersin.org
Modulation of Histamine (B1213489) Release
This compound's influence on allergic and inflammatory responses extends to its ability to modulate histamine release. Evidence suggests that hesperetin, the aglycone of hesperidin, can inhibit the release of histamine from mast cells. ncats.io Mast cells are key players in allergic reactions, releasing a variety of inflammatory mediators, including histamine, upon activation. mdpi.comnih.gov
The release of histamine is a central event in the manifestation of allergic symptoms. frontiersin.org Studies have shown that hesperidin can inhibit histamine release in cell models. nih.gov Specifically, in KU812 cells treated with a calcium ionophore to induce histamine release, pre-treatment with hesperidin was found to inhibit this release. nih.gov This suggests a stabilizing effect on mast cells, preventing the degranulation process that leads to the expulsion of histamine and other pro-inflammatory substances. The modulation of histamine release by hesperidin and its derivatives points to their potential role in mitigating allergic conditions. ncats.ionih.gov
Inhibition of Protein Kinase C (PKC) and Akt Phosphorylation
This compound has been shown to influence key signaling pathways involved in cellular processes like inflammation and cell survival, specifically through the inhibition of Protein Kinase C (PKC) and Akt phosphorylation.
In conjunction with hesperidin, this compound can reduce the expression of TNF-α-induced Vascular Cell Adhesion Molecule-1 (VCAM-1) by inhibiting the phosphorylation of both Akt and PKC. targetmol.comselleckchem.com This is significant as VCAM-1 plays a crucial role in the inflammatory response by facilitating the adhesion of inflammatory cells to the vascular endothelium.
Hesperidin and its aglycone, hesperetin, have been observed to modulate the PI3K/Akt pathway. Hesperidin has been shown to inhibit the insulin-induced phosphorylation and activation of Akt. nih.gov This inhibition is considered a potential mechanism for its pro-apoptotic actions in certain cancer cell lines. nih.govresearchgate.net Studies suggest that hesperidin's inhibitory effect on the PI3K/Akt signaling pathway contributes to its potential as a chemotherapeutic agent by targeting cell survival pathways. mdpi.comnih.gov
Furthermore, research indicates that hesperetin can lead to increased phosphorylation of Akt at physiological concentrations in neuronal cells, which is thought to be mediated by the inhibition of phosphatases like PP2A. reading.ac.uk This suggests that the effect of hesperidin and its derivatives on Akt phosphorylation can be cell-type and context-dependent. Some flavonoids have been noted to inhibit PKC activity at higher concentrations. researchgate.net
Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Signaling
This compound and its related compounds have been identified as modulators of the Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) signaling pathway. PPARγ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and adipocyte differentiation.
Hesperidin is known to be a PPARγ ligand and has been shown to improve conditions like cardiac hypertrophy by increasing PPARγ expression. researchgate.net Studies have demonstrated that hesperidin can stimulate PPARγ, which in turn can inhibit inflammatory pathways such as NF-κB and MAPK activation. researchgate.net The therapeutic effects of hesperidin and hesperetin are often attributed to their ability to activate PPARγ and subsequently modulate both PPARγ-dependent and independent pathways. researchgate.net
In the context of liver health, hesperidin has been found to restore oxidative stress and inflammation-induced hepatotoxicity by boosting hepatic PPARγ expression. researchgate.net It has also been shown to decrease triglyceride levels by suppressing PPARγ and other genes involved in lipid synthesis. frontiersin.org Furthermore, hesperidin has been reported to induce the expression and transcriptional activity of PPARγ in certain cancer cell lines, contributing to its pro-apoptotic and antiproliferative actions. researchgate.net A derivative of hesperetin, 4-Methylcoumarin-[5,6-g]-hesperetin, has been shown to act as an activator of PPARγ, alleviating inflammatory responses in alcoholic hepatitis. nih.gov
Enzyme and Receptor Interaction Studies
Modulation of Lipase (B570770) Activity and Lipolysis
Hesperidin methyl chalcone (HMC) has been shown to interact with and modulate the activity of lipase, a key enzyme in lipid metabolism. researchgate.netnih.gov Studies have demonstrated that HMC can improve lipase activity and enhance lipolysis, the breakdown of fats. researchgate.netnih.govresearchgate.net This was observed in in-vitro studies where HMC treatment reduced the accumulation of intracellular triglycerides in various cell lines. researchgate.netresearchgate.net
The interaction between HMC and lipase was suggested by molecular docking studies, which predicted that HMC binds to key proteins associated with lipid metabolism disorders, including lipase. researchgate.netresearchgate.net This interaction is believed to be a primary mechanism through which HMC ameliorates high-fat diet-induced obesity and related complications. researchgate.netnih.gov By activating lipase, HMC promotes the breakdown of stored fats, contributing to a reduction in lipid accumulation. researchgate.netnih.gov In contrast, some earlier reports suggested that this compound could inhibit lipase activity from the porcine pancreas. regulations.gov
Phosphodiesterase Inhibition
Hesperidin-3′-O-methylether, a methylated derivative of hesperidin, has been identified as a more potent inhibitor of phosphodiesterases (PDEs) compared to hesperidin itself. nih.govnih.gov This enhanced inhibitory activity is considered a key factor in its greater effectiveness in suppressing airway hyperresponsiveness in animal models of asthma. nih.govnih.govmdpi.com
Specifically, hesperidin-3′-O-methylether has been shown to inhibit PDE1, PDE3, and PDE4. nih.gov The inhibition of PDE4 is particularly relevant for inflammatory airway diseases, as PDE4 is a key enzyme in the regulation of inflammatory cell function. nih.gov The therapeutic potential of PDE4 inhibitors is often assessed by their therapeutic ratio, which compares their affinity for the low-affinity (PDE4L) and high-affinity (PDE4H) conformations of the enzyme. nih.gov Hesperidin-3′-O-methylether has been found to have a higher therapeutic ratio than hesperidin, suggesting a more favorable profile for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.gov The superior potency of hesperidin-3′-O-methylether in PDE inhibition is attributed to its aglycone, as these flavonoid glycosides are hydrolyzed by β-glucosidase after oral administration. nih.govnih.gov
Computational Prediction of Enzyme Inhibition (e.g., Nucleoside Reverse Transcriptase HIV-1)
Computational, or in silico, methods are valuable tools for predicting the interaction between a compound and a biological target, such as an enzyme. Docking studies, a type of computational method, can forecast the binding affinity and interaction types between a ligand, like this compound, and a receptor protein.
A study utilized the AutoDock Vina program to analyze the potential of this compound to act as a competitive inhibitor of Nucleoside Reverse Transcriptase HIV-1 (RT HIV-1). innovareacademics.in This enzyme is crucial for the replication cycle of the Human Immunodeficiency Virus (HIV). innovareacademics.in The inhibition of its activity can halt viral replication. innovareacademics.in The computational analysis predicted that this compound has a strong affinity for the RT HIV-1 receptor. innovareacademics.inresearchgate.net The binding energy, which indicates the stability of the ligand-receptor complex, was calculated and compared to that of hesperidin and zidovudine, a known antiretroviral drug. innovareacademics.inresearchgate.net
The results indicated that this compound could bind to the reverse transcriptase enzyme. innovareacademics.in The types of molecular interactions predicted between this compound and the enzyme's amino acid residues included van der Waals forces, hydrogen bonds, pi-sigma, and pi-pi stacked interactions. innovareacademics.inresearchgate.net These findings from the computational model suggest that this compound has the potential to inhibit RT HIV-1 activity. innovareacademics.in
| Compound | Predicted Binding Energy (kcal/mol) |
|---|---|
| This compound | -8.8 |
| Hesperidin | -8.0 |
| Zidovudine (Reference Drug) | -9.3 |
Inhibition of Polyamine Synthesis
Polyamines are small organic molecules that are essential for cell growth and differentiation. biorxiv.org The dysregulation of polyamine synthesis has been implicated in various disease processes. biorxiv.org The inhibition of polyamine synthesis is one of the potential mechanisms underlying the biological activities of certain flavonoids. ncats.ioncats.io Research on hesperidin, the parent compound of this compound, suggests a possible role in this pathway. ncats.ioncats.io
One of the proposed mechanisms for hesperidin's activity is the inhibition of polyamine synthesis. ncats.ioncats.ioreverso.net In a study investigating the effects of diosmin (B1670713) and hesperidin on chemically-induced tumorigenesis in rats, the administration of hesperidin was found to inhibit blood polyamine levels that had been increased by the carcinogen. oup.com The rate-limiting enzyme in polyamine biosynthesis is ornithine decarboxylase (ODC), which converts ornithine into putrescine. biorxiv.org By inhibiting this pathway, compounds can modulate cellular proliferation. biorxiv.org
Regulation of HMG CoA Reductase and Acyl Coenzyme A: Cholesterol Acyltransferase (ACAT)
The regulation of cholesterol metabolism is a critical cellular process, and two key enzymes involved are 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase and acyl-coenzyme A: cholesterol acyltransferase (ACAT). koreascience.kr HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway, while ACAT is responsible for the intracellular esterification of cholesterol. koreascience.krwikipedia.org
Studies on hesperidin and its metabolites have demonstrated their potential to modulate the activity of these enzymes. Hesperidin's hypolipidemic effect is attributed, in part, to the ability of its aglycone, hesperetin, to inhibit HMG-CoA reductase and ACAT. ncats.ioncats.io Research in rats fed a high-cholesterol diet showed that supplementation with hesperetin and its metabolites significantly lowered hepatic HMG-CoA reductase and ACAT activities compared to a control group. tandfonline.comcapes.gov.br An in silico study further predicted that hesperidin has inhibitory activity on the HMG-CoA reductase target protein. researchgate.net This regulation can lead to decreased cholesterol biosynthesis and esterification. capes.gov.brresearchgate.net
| Compound | Effect on HMG-CoA Reductase Activity | Effect on ACAT Activity |
|---|---|---|
| Hesperetin | Significantly Lowered | Significantly Lowered |
| m-hydroxycinnamic acid (m-HC) | Significantly Lowered | Significantly Lowered |
| 3,4-dihydroxyphenylpropionic acid (3,4-DHPP) | Significantly Lowered | Significantly Lowered |
| Ferulic acid | Significantly Lowered | Significantly Lowered |
Cellular and Subcellular Effects
Modulation of Cellular Energy Metabolism and Glucose Absorption
This compound and its related compounds can influence cellular energy balance and glucose handling. A methylated derivative, hesperidin methyl chalcone (HMC), has been shown to enhance energy metabolism. nih.gov In studies using both in vivo and in vitro models, HMC treatment promoted glucose absorption and regulated changes in energy metabolism induced by a high-fat diet. nih.gov
The parent compound, hesperidin, has also been found to regulate glycolysis and gluconeogenesis. nih.gov It can increase the activity of glucokinase and promote the phosphorylation of key proteins in the insulin (B600854) signaling pathway, such as the insulin receptor (IR) and phosphoinositide-dependent kinase 1 (PDK1). nih.gov In cell-based assays with primary rat adipocytes, hesperidin increased glucose uptake. nih.govtexilajournal.com Furthermore, hesperidin can modulate the postprandial glycemic response by partially inhibiting intestinal glucose transporters like GLUT2. researchgate.net This regulation of glucose metabolism and absorption highlights a key cellular effect of these flavonoids. dovepress.com
Influence on Mitochondrial Enzyme Activity (e.g., Succinate (B1194679) Dehydrogenase)
Mitochondria are central to cellular energy production and are involved in various metabolic pathways. frontiersin.org The activity of mitochondrial enzymes can be influenced by flavonoids like hesperidin. One such enzyme is succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, which plays a key role in the tricarboxylic acid (TCA) cycle. nih.gov
It has been suggested that hesperidin, or its metabolite hesperetin, may protect endothelial cells from hypoxia by stimulating certain mitochondrial enzymes, including succinate dehydrogenase. ncats.io In studies involving immobilization stress in mice, which is known to impair mitochondrial function, pretreatment with hesperidin significantly restored the activity of mitochondrial complexes, including succinate dehydrogenase (Complex II). nih.govresearchgate.net This suggests a protective or restorative role for hesperidin on mitochondrial enzyme function under conditions of cellular stress. nih.govresearchgate.net
Effects on Cell Signaling Cascades
This compound and its parent compound, hesperidin, exert effects on various intracellular signaling cascades that regulate fundamental cellular processes like apoptosis, inflammation, and antioxidant response. nih.govmdpi.com
Hesperidin methyl chalcone (HMC) has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.com Nrf2 is a critical transcription factor that regulates cellular resistance to oxidative stress. mdpi.com HMC was found to induce the mRNA expression of Nrf2 and its downstream targets, such as Heme oxygenase-1 (HO-1). mdpi.com
Hesperidin has been reported to modulate several other key pathways. It can suppress the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival. nih.gov Additionally, hesperidin can regulate the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.comtjpr.org In human gastric cancer cells, hesperidin was found to upregulate the expressions of p-JNK and p-p38 proteins while downregulating the expression of p-ERK, indicating a complex regulatory role on this cascade. mdpi.comtjpr.org These interactions with critical signaling molecules underscore the compound's ability to influence cellular fate and function. mdpi.com
Induction of Reactive Oxygen Species and Apoptosis-like Cell Death in Parasitic Models
Research into the antiparasitic mechanisms of flavonoids has highlighted their potential to induce cell death pathways in pathogens. While direct studies on this compound are limited in this specific context, extensive research on its parent compound, hesperidin, provides significant insights into the likely mechanisms of action against parasitic models like Leishmania donovani.
Studies on hesperidin have demonstrated its ability to inhibit the growth and proliferation of L. donovani parasites significantly. acs.org The primary mechanism identified is the induction of reactive oxygen species (ROS) within the parasites in a dose-dependent manner. acs.orgnih.gov High levels of ROS are known to cause cellular damage and can trigger programmed cell death pathways. mdpi.comnih.gov Using 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) staining, it was observed that hesperidin treatment led to a substantial increase in ROS-positive parasites, reaching approximately 96.9% at a concentration of 2.0 mM. acs.orgnih.gov
The generation of ROS subsequently leads to the initiation of an apoptosis-like cell death process in the parasites. nih.gov This has been confirmed through annexin (B1180172) V/PI staining, which showed a dose-dependent rise in the number of parasites undergoing apoptosis. nih.gov At a 2.0 mM concentration of hesperidin, up to 96.9% of the parasites were observed to undergo this apoptosis-like cell death. nih.gov This process is a crucial mechanism for its antileishmanial activity, suggesting that the compound disrupts the parasite's redox homeostasis, ultimately leading to its self-destruction. nih.govnih.gov These findings suggest that hesperidin's pro-apoptotic effect is mediated through the accumulation of ROS and the activation of the mitochondrial pathway. nih.gov
Table 1: In Vitro Antileishmanial Activity of Hesperidin against Leishmania donovani
| Parameter | Form of Parasite | Value | Hesperidin Concentration | Source |
|---|---|---|---|---|
| IC₅₀ | Promastigotes | 1.019 ± 0.116 mM | N/A | acs.orgnih.gov |
| IC₅₀ | Intramacrophagic Amastigotes | 0.2858 ± 0.01398 mM | N/A | acs.orgnih.gov |
| ROS Induction | Promastigotes | ~96.9% ROS Positive | 2.0 mM | acs.orgnih.gov |
| Apoptosis-like Cell Death | Promastigotes | ~96.9% Apoptotic | 2.0 mM | nih.gov |
Modulation of Protein Conformation and Microenvironment
This compound has been shown to interact with proteins, leading to significant alterations in their conformation and the local microenvironment of their amino acid residues. mdpi.com This modulation is a key aspect of its biological activity and has been studied using various spectroscopic methods. mdpi.comnih.gov
The interaction between this compound and proteins such as whey protein (WP) and human serum albumin (HSA) is a spontaneous process, primarily driven by hydrophobic interactions. mdpi.comnih.gov Molecular docking studies suggest that this compound inserts itself into the hydrophobic cavities of these proteins. mdpi.com This binding event leads to several structural changes:
Quenching of Intrinsic Fluorescence : this compound can quench the intrinsic fluorescence of proteins like whey protein and HSA. mdpi.comnih.gov This quenching is a static process, indicating the formation of a non-fluorescent complex between the protein and this compound. mdpi.com
Alteration of Amino Acid Microenvironment : The binding changes the microenvironment of tryptophan and tyrosine residues within the protein. mdpi.comnih.gov This is observed as a slight red shift in synchronous fluorescence spectra, suggesting that these residues become more exposed to a polar environment following the conformational change induced by this compound binding. nih.gov
Changes in Secondary Structure : Fourier-transform infrared (FT-IR) spectroscopy has revealed that the binding of this compound to proteins alters their secondary structure. mdpi.comnih.gov In the case of whey protein, interaction with this compound leads to a decrease in α-helix and β-sheet content, with a corresponding increase in β-turn and random coil structures. nih.gov This indicates a partial unfolding of the protein's structure. nih.gov
These conformational changes can, in turn, modify the functional properties of the protein. For instance, the interaction between this compound and whey protein has been found to enhance the antioxidant capacity of the protein. mdpi.com The mechanism may involve the methoxy (B1213986) group on the B ring of this compound forming hydrogen bonds with amino acids, which increases the freedom of the phenyl hydroxyl group and results in higher antioxidant activity. mdpi.com
Table 2: Interaction Parameters of this compound with Serum Albumin
| Parameter | Condition | Value | Source |
|---|---|---|---|
| Binding Constant (Kₐ) | 296 K (23°C) | 1.82 x 10⁴ L mol⁻¹ | nih.gov |
| 303 K (30°C) | 2.69 x 10⁴ L mol⁻¹ | nih.gov | |
| 310 K (37°C) | 3.4 x 10⁴ L mol⁻¹ | nih.gov |
| Binding Distance (r) | Donor (BSA) to Acceptor (MH) | 5.54 nm | nih.gov |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hesperidin |
| Whey Protein |
| Human Serum Albumin |
| Leishmania donovani |
| Reactive Oxygen Species (ROS) |
| 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) |
| Annexin V |
| Propidium Iodide (PI) |
| Tryptophan |
Pre Clinical Investigations and Mechanistic Pathophysiology in Animal Models
Metabolic Regulation Studies
Research in animal models suggests that methylated hesperidin (B1673128) derivatives play a significant role in regulating lipid and glucose metabolism, offering potential mechanisms for addressing metabolic disorders.
Hesperidin Methyl Chalcone (B49325) (HMC) has demonstrated a capacity to alleviate lipid metabolic disorders in mice fed a high-fat diet (HFD). researchgate.netnih.gov Studies indicate that HMC treatment can improve HFD-induced liver injury and reduce serum lipid levels. nih.gov The primary mechanism appears to be linked to the activation of lipase (B570770), an enzyme crucial for breaking down fats. researchgate.netnih.gov By enhancing lipase activity and lipolysis, HMC helps to mitigate the complications associated with obesity induced by a high-fat diet. researchgate.netnih.gov In HFD-induced obese animal models, hesperidin derivatives have been shown to reduce visceral fat and serum lipid levels. researchgate.net
Table 1: Effects of Hesperidin Methyl Chalcone (HMC) on Lipid Metabolism in High-Fat Diet (HFD) Models
| Parameter | Observation | Study Finding |
|---|---|---|
| Lipid Profile | Reduction in serum lipid levels | HMC significantly reduced serum lipid levels in HFD-fed mice. nih.gov |
| Lipase Activity | Enhanced lipase activity and lipolysis | HMC was found to improve lipase activity, promoting the breakdown of fats. researchgate.netnih.gov |
| Visceral Fat | Reduction in visceral fat | In HFD-induced obese models, hesperidin derivatives contributed to a decrease in visceral fat. researchgate.net |
| Liver Injury | Improvement in HFD-induced liver injury | Treatment with HMC showed protective effects against liver injury caused by a high-fat diet. researchgate.netnih.govnih.gov |
Hepatic Steatosis Mitigation
In animal models of nonalcoholic fatty liver disease (NAFLD), particularly those induced by a high-fat diet, Hesperidin Methyl Chalcone (HMC) has been shown to mitigate hepatic steatosis, the accumulation of fat in the liver. researchgate.netnih.govnih.gov In-vivo studies on mice with HFD-induced hepatic steatosis revealed that HMC treatment improved the condition. researchgate.netnih.gov Furthermore, in-vitro experiments using liver cell lines demonstrated that HMC could reduce the intracellular accumulation of triglycerides induced by oleic and palmitic acids. researchgate.netnih.gov The mechanism for this is partly attributed to the activation of the AMPK signaling pathway, which helps regulate cellular energy and suppress the expression of genes involved in fat synthesis, such as SREBP-1C, ACC, and FAS. nih.gov
Table 2: Influence of Hesperidin Methyl Chalcone (HMC) on Hepatic Steatosis
| Model | Key Finding | Mechanism Highlighted |
|---|---|---|
| High-Fat Diet Mice | Ameliorated HFD-induced hepatic steatosis and obesity complications. researchgate.netnih.gov | Promoted lipase activity and improved energy metabolism. researchgate.netnih.gov |
| High-Fat Diet Mice | Attenuated hepatic lipid accumulation and protected against liver steatosis. nih.gov | Activated the AMPK pathway, downregulating genes for fatty acid synthesis. nih.gov |
| In-Vitro (HepG2, AML12, LMH cells) | Reduced intracellular triglyceride accumulation induced by fatty acids. researchgate.netnih.gov | Enhanced energy metabolism and lowered oxidative stress at the cellular level. researchgate.netnih.gov |
Regulation of Glucose Metabolism-Related Enzymes (e.g., Glucokinase, Glucose-6-phosphatase)
Methylated hesperidin derivatives also influence glucose homeostasis. Hesperidin Methyl Chalcone (HMC) has been found to promote glucose absorption. researchgate.netnih.gov While direct studies on HMC's effect on specific enzymes are emerging, research on related compounds like Glucosyl-hesperidin (G-hes) and the parent compound hesperidin provides insight. Hesperidin has been shown to regulate blood glucose by modulating key enzymes. cambridge.org It can increase the mRNA levels of glucokinase, an enzyme that facilitates glucose breakdown for energy, while decreasing the activity of glucose-6-phosphatase, an enzyme involved in glucose production in the liver. cambridge.orgencyclopedia.pubnih.gov This dual action helps in preventing the progression of hyperglycemia. nih.gov
Table 3: Reported Effects of Hesperidin Derivatives on Glucose Regulating Enzymes
| Compound | Enzyme | Effect | Implication |
|---|---|---|---|
| Hesperidin | Glucokinase (GK) | Increased activity/mRNA levels cambridge.orgencyclopedia.pubnih.gov | Promotes glycolysis (glucose breakdown) |
| Hesperidin | Glucose-6-phosphatase (G6Pase) | Decreased activity cambridge.orgencyclopedia.pubnih.gov | Lowers hepatic gluconeogenesis (glucose production) |
| Hesperidin Methyl Chalcone (HMC) | Not specified | Promoted glucose absorption researchgate.netnih.gov | Facilitates glucose uptake from circulation |
Immunomodulatory and Anti-inflammatory Effects in Specific Systems
The anti-inflammatory properties of methyl hesperidin have been investigated in specific disease models, demonstrating its potential to modulate immune responses.
In murine models of asthma, Hesperidin-3'-O-methylether has been shown to be more potent than its parent compound, hesperidin, in suppressing airway hyperresponsiveness (AHR). Studies have demonstrated that Hesperidin-3'-O-methylether significantly suppresses the increase in total inflammatory cells, including macrophages, lymphocytes, neutrophils, and eosinophils, in the bronchoalveolar lavage fluid of sensitized mice. Furthermore, it has been observed to suppress total and ovalbumin (OVA)-specific immunoglobulin (Ig)E levels in both serum and BALF, indicating a potent immunoregulatory effect in the context of allergic asthma.
Table 4: Effects of Hesperidin-3'-O-methylether on Murine Asthma Model Markers
| Marker | Effect of Hesperidin-3'-O-methylether | Reference |
|---|---|---|
| Airway Hyperresponsiveness (AHR) | Significant attenuation | nih.gov |
| Total Inflammatory Cells in BALF | Suppressed increase | nih.gov |
| Eosinophils in BALF | Suppressed increase | nih.gov |
| Lymphocytes in BALF | Suppressed increase | nih.gov |
| Total IgE in Serum & BALF | Suppressed levels | nih.gov |
| OVA-specific IgE in Serum & BALF | Suppressed levels | nih.gov |
Experimental Ulcerative Colitis Models
Table 5: Anti-inflammatory Effects of Hesperidin Methyl Chalcone (HMC) in Experimental Colitis
| Pathological Feature | Effect of HMC Treatment | Underlying Mechanism |
|---|---|---|
| Neutrophil Infiltration | Significantly reduced | Inhibition of inflammatory signaling |
| Mucosal Edema & Injury | Markedly relieved | Enhanced antioxidant status |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Reduced levels in the colon | Inhibition of NF-κB activation |
| Colon Antioxidant Status | Increased | Direct antioxidant properties |
Acute Renal Injury Models via Nrf2 Pathway
Hesperidin Methyl Chalcone (HMC) has demonstrated significant protective effects in animal models of acute kidney injury (AKI), primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govdntb.gov.ua The Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress. dntb.gov.ua
In a mouse model of diclofenac-induced AKI, HMC administration was shown to activate the Nrf2/ARE (antioxidant response element) pathway. nih.gov This activation leads to the production of adaptive antioxidant enzymes, such as heme oxygenase-1 (HO-1), which helps prevent cellular damage from oxidative stress. nih.govnih.gov Mechanistically, HMC treatment in mice with AKI led to a decrease in the renal presence of Keap1, a protein that negatively regulates Nrf2. nih.gov The reduction in Keap1 allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. nih.gov
The consequences of Nrf2 activation by HMC are a notable reduction in oxidative stress markers. Studies have observed restored antioxidant capacity in both plasma and renal tissues, along with reduced lipid peroxidation. nih.gov Beyond its antioxidant effects, HMC also modulated the inflammatory response associated with renal injury. It significantly inhibited the production of pro-inflammatory cytokines such as IL-1β, IL-6, IFN-γ, and IL-33, while restoring levels of the anti-inflammatory cytokine IL-10. nih.gov
The parent compound, hesperidin, and its aglycone, hesperetin (B1673127), have also been shown to confer renal protection through similar pathways in other models. In rats with ischemia-reperfusion injury, hesperidin treatment increased the expression of antioxidant enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx), an effect linked to the ERK/Nrf2 signaling pathway. nih.govresearchgate.net Similarly, hesperetin was found to activate Nrf2 in a rat model of cisplatin-induced acute kidney injury. nih.gov These findings underscore the crucial role of the Nrf2 pathway in the renoprotective effects of hesperidin and its derivatives.
Table 1: Effects of Hesperidin Methyl Chalcone and Related Compounds in Acute Renal Injury Models
| Compound | Animal Model | Key Mechanistic Findings | Observed Effects | Reference(s) |
|---|---|---|---|---|
| Hesperidin Methyl Chalcone (HMC) | Diclofenac-induced Acute Kidney Injury (Mouse) | Activation of Nrf2/ARE pathway; Reduced Keap1 expression | Reduced oxidative stress & lipid peroxidation; Modulated cytokine levels (↓IL-1β, IL-6, IFN-γ; ↑IL-10) | nih.gov |
| Hesperidin | Ischemia-Reperfusion Injury (Rat) | Enhanced ERK/Nrf2 signal pathway | Increased levels of antioxidant enzymes (CAT, SOD, GPx) | researchgate.net |
| Hesperetin | Cisplatin-induced Acute Kidney Injury (Rat) | Activation of Nrf2 pathway | Attenuated kidney injury markers | nih.gov |
Neuroinflammatory Processes (e.g., Hippocampal Neuroinflammation)
Hesperidin and its derivatives have been investigated for their ability to counteract neuroinflammatory processes, which are a common feature in various neurodegenerative diseases. nih.gov Animal models of neuroinflammation, often induced by agents like lipopolysaccharide (LPS) or aluminum chloride, have been pivotal in demonstrating these effects. nih.govtandfonline.com
In LPS-induced neuroinflammation models, hesperidin administration has been shown to lessen the inflammatory cascade. tandfonline.com This includes decreasing the production of key inflammatory mediators such as toll-like receptor-4 (TLR4) and tumor necrosis factor-alpha (TNF-α). nih.govtandfonline.com The hippocampus, a brain region critical for memory and learning, is particularly vulnerable to inflammation. Studies have shown that hesperidin can mitigate neuroinflammation in the hippocampus, in part by suppressing the activation of microglial cells, the primary immune cells of the central nervous system. nih.govtandfonline.com For instance, in a model of aluminum chloride-induced neuroinflammation, hesperidin reduced the expression of TNF-α in the hippocampus. nih.govtandfonline.com
The anti-inflammatory effects of hesperidin are closely linked to its antioxidant properties and its ability to modulate key signaling pathways. nih.gov One of the central mechanisms is the downregulation of the nuclear factor-kappa B (NF-κB) pathway, which is known to control the expression of many pro-inflammatory genes. nih.gov In animal models of Alzheimer's disease, hesperidin was found to block the inflammatory process by down-regulating NF-κB in the cortex and hippocampus. nih.gov
Furthermore, hesperidin has been observed to reverse the effects of LPS-induced neuroinflammation by boosting the activity of radical-scavenging enzymes like superoxide dismutase and catalase. nih.gov This dual action of reducing inflammatory mediators and enhancing antioxidant defenses contributes to its neuroprotective profile in models of hippocampal dysfunction and broader neuroinflammatory conditions. nih.govtandfonline.com
Cardiovascular and Vascular Studies
Vasoprotective Mechanisms
The vasoprotective effects of hesperidin and its methylated form, HMC, have been noted in several pre-clinical studies, although the precise mechanisms are still under investigation. nih.govncats.io Animal studies indicate that a primary mechanism is the ability of hesperidin to decrease microvascular permeability. ncats.io A combination product containing hesperidin and diosmin (B1670713) has been shown to reduce capillary permeability and edema while increasing blood flow at the tissue level. taylorandfrancis.com
The protective effects on blood vessels are also attributed to the compound's antioxidant and anti-inflammatory actions. taylorandfrancis.com Hesperidin may protect endothelial cells, which line the interior surface of blood vessels, from hypoxic damage by stimulating mitochondrial enzymes like succinate (B1194679) dehydrogenase. ncats.io Another proposed mechanism for its vasoprotective and blood pressure-lowering effects is the induction of nitric oxide (NO) production by the vascular endothelium. frontiersin.org NO is a potent vasodilator, meaning it relaxes the smooth muscles in blood vessels, leading to improved circulation. frontiersin.orgatamanchemicals.com This effect may be linked to the inhibition of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase activity, an enzyme that produces superoxide radicals which can diminish the bioavailability of NO. frontiersin.org
Effects on Smooth Muscle Relaxation in Vascular and Intestinal Tissues
Hesperidin and its aglycone, hesperetin, exert effects on the relaxation of smooth muscle in both vascular and non-vascular tissues. In vascular smooth muscle, studies on porcine coronary arteries revealed that while hesperidin itself induced only weak relaxation, its aglycone hesperetin caused a significant, dose-dependent relaxation. d-nb.info This vasorelaxant effect appears to be mediated, at least in part, by the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway. d-nb.info Further investigation in spontaneously hypertensive rats showed that hesperetin enhances endothelium-dependent relaxation. jst.go.jp A more direct mechanism was identified in human umbilical vein (HUV) smooth muscle, where hesperetin was found to induce relaxation by directly inhibiting L-type calcium channels (LTCCs). researchgate.net
In addition to vascular tissues, hesperidin influences intestinal smooth muscle function. It has been shown to improve colonic motility in rat models of constipation. karger.com This effect is not due to simple relaxation but involves a complex regulation of both contraction and relaxation of intestinal smooth muscle. The mechanism is linked to the 5-hydroxytryptamine 4 receptor (5-HTR4)/cAMP/PKA signaling pathway. karger.com Hesperidin has also been noted to have a regulatory effect on bronchial and uterine smooth muscle. atamanchemicals.com
Neurobiological Investigations
Mitigation of Oxidative Stress and Inflammation in Central Nervous System Models
A cornerstone of this compound's neurobiological activity is its capacity to mitigate oxidative stress and inflammation within the central nervous system (CNS). tandfonline.comresearchgate.net These two processes are implicated in the pathophysiology of numerous neurological disorders. tandfonline.com
Hesperidin Methyl Chalcone (HMC) has been shown to directly inhibit oxidative stress in animal models by inducing the Nrf2/HO-1 pathway. researchgate.net This action enhances the cellular antioxidant defense system. researchgate.net The parent compound, hesperidin, demonstrates similar efficacy by increasing the generation and activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase, and glutathione peroxidase. nih.gov In animal models of Alzheimer's disease and traumatic brain injury, hesperidin treatment led to a decrease in malondialdehyde (MDA), a marker of lipid peroxidation, thereby protecting neuronal lipids from oxidative damage. tandfonline.com
Simultaneously, hesperidin and HMC potently suppress neuroinflammation. tandfonline.comresearchgate.net They achieve this by reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β and inhibiting inflammatory signaling pathways such as NF-κB. nih.govnih.gov These effects have been observed across various models, including those for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. nih.govtandfonline.com The combined effect of reducing oxidative stress and inflammation underpins the neuroprotective potential of hesperidin, helping to ameliorate cellular damage and dysfunction in the CNS. tandfonline.comtandfonline.com
Table 2: Summary of Neurobiological Effects in CNS Models
| Compound | Animal Model | Key Findings | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| Hesperidin Methyl Chalcone (HMC) | General inflammation models | Inhibits oxidative stress and inflammation | Induction of Nrf2/HO-1 pathway | researchgate.net |
| Hesperidin | Lipopolysaccharide (LPS)-induced neuroinflammation | Reduced pro-inflammatory mediators (TNF-α, TLR4) | Increased antioxidant enzymes (SOD, Catalase); Suppression of microglial activation | tandfonline.com, nih.gov |
| Hesperidin | Aluminum chloride-induced neurotoxicity (AD model) | Reduced TNF-α in hippocampus; Inhibited NF-κB pathway | Anti-inflammatory and antioxidant activities | nih.gov, nih.gov |
| Hesperidin | Traumatic Brain Injury (Mouse) | Decreased malondialdehyde (MDA) levels | Attenuation of peroxidative damage to lipids | tandfonline.com |
Mentioned Compounds
Influence on Neural Growth Factors
Preclinical studies utilizing animal models have highlighted the potential of hesperidin, a precursor to this compound, to positively influence neural growth factors, suggesting a role in neuroprotection and cognitive enhancement. researchgate.netnih.gov In a mouse model of Alzheimer's disease (5xFAD), administration of hesperidin was found to restore neurogenesis in the hippocampus. This effect was linked to the activation of the AMPK/brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB)/CREB signaling pathway. nih.gov The upregulation of BDNF, a key molecule for neuronal survival and growth, is a significant finding, as its reduction is associated with neurodegenerative conditions. nih.gov
The enhancement of neurogenesis is a critical aspect of maintaining cognitive function, and its decline is a hallmark of Alzheimer's disease. nih.gov Research in neural stem cells (NSCs) isolated from mouse embryos showed that hesperidin significantly increased NSC proliferation through the activation of the AMPK/CREB signaling pathway. nih.gov This suggests a direct influence on the fundamental processes of neural generation. While the direct effects of this compound are still under investigation, the findings for hesperidin provide a strong basis for its potential neurotrophic and neuroprotective capabilities. researchgate.netnih.gov
Table 1: Influence of Hesperidin on Neural Growth Factors in Animal Models
| Model | Key Findings | Signaling Pathway Implicated |
|---|---|---|
| 5xFAD Mouse Model of Alzheimer's Disease | Restored hippocampal neurogenesis; Ameliorated memory dysfunction | AMPK/BDNF/TrkB/CREB |
| Mouse Embryo Neural Stem Cells (NSCs) | Increased NSC proliferation | AMPK/CREB |
Modulation of Apoptotic Pathways in Neural Tissues
Hesperidin has demonstrated the ability to modulate apoptotic pathways in neural tissues within various animal models of neurodegenerative diseases. researchgate.netnih.gov Apoptosis, or programmed cell death, is a critical process that, when dysregulated, can lead to significant neuronal loss. The neuroprotective effects of hesperidin are partly attributed to its capacity to diminish these apoptotic pathways. researchgate.nettandfonline.com
In a C57BL/J6 mouse model of experimental allergic encephalomyelitis (EAE), a model for multiple sclerosis, hesperidin treatment was shown to have an anti-apoptotic effect on neurons. nih.gov This was evidenced by the downregulation of caspase-3-like immunoreactivity, a key executioner in the apoptotic cascade. nih.gov Furthermore, in models of Alzheimer's disease, hesperidin has been shown to protect neurons from damage induced by oxidative stress, a known trigger of apoptosis. nih.gov It also exhibited a mediatory effect on both extrinsic and intrinsic apoptotic pathways in various cell types. nih.gov Although direct studies on this compound are less common, the consistent anti-apoptotic activity of hesperidin across different neurological disease models suggests a promising therapeutic avenue. tandfonline.comtandfonline.comresearchgate.net
Table 2: Modulation of Apoptotic Pathways by Hesperidin in Animal Models
| Animal Model | Key Apoptotic Marker/Pathway Modulated | Observed Effect |
|---|---|---|
| C57BL/J6 Mouse Model of EAE | Caspase-3-like immunoreactivity | Downregulation |
| General Neurodegenerative Disease Models | Oxidative stress-induced apoptosis | Protection of neurons |
| Various Cancer Cell Lines | Extrinsic and intrinsic apoptosis pathways | Mediatory effect |
Antiparasitic Activity Mechanisms in Experimental Models
Recent research has begun to explore the antiparasitic potential of hesperidin and its derivatives, including this compound chalcone. scielo.brinpa.gov.brnih.gov In vitro studies have demonstrated the activity of hesperidin against various species of Leishmania, the parasite responsible for leishmaniasis.
One study investigated the in vitro activity of hesperidin against promastigote and amastigote forms of four dermotropic Leishmania species. scielo.brinpa.gov.br The results indicated that hesperidin was effective in reducing the viability of the parasites. scielo.brinpa.gov.br For instance, against Leishmania donovani, hesperidin was shown to induce the production of reactive oxygen species (ROS) in a dose-dependent manner. scielo.brinpa.gov.br This oxidative stress is believed to trigger apoptosis-like cell death in the parasites. scielo.brinpa.gov.br Additionally, it has been proposed that hesperidin may inhibit a key enzyme in the ergosterol (B1671047) biosynthesis pathway of the parasite, further contributing to its antiparasitic effect. scielo.brinpa.gov.br
In an in vivo experimental model using hamsters infected with Leishmania (L.) amazonensis, intralesional treatment with hesperidin led to a gradual reduction in lesion size. scielo.brinpa.gov.br While it did not result in a complete clinical and parasitological cure, the findings suggest that hesperidin has potential as an antiparasitic agent and warrants further investigation with different formulations and treatment regimens. scielo.brinpa.gov.br
Table 3: Antiparasitic Activity of Hesperidin in Experimental Models
| Parasite Species | Experimental Model | Proposed Mechanism of Action | Key Findings |
|---|---|---|---|
| Leishmania donovani | In vitro | Induction of reactive oxygen species (ROS); Induction of apoptosis-like cell death; Possible inhibition of ergosterol biosynthesis | IC50 of 1.019 mM (promastigote) and 0.285 mM (amastigote) |
| Leishmania (L.) amazonensis | In vitro & In vivo (Hamster) | Not fully elucidated in this study | Reduced parasite viability in vitro; Gradual reduction of lesion size in vivo |
| L. (V.) guyanensis, L. (V.) braziliensis, L. (V.) naiffi | In vitro | Not fully elucidated in this study | Varied IC50 values indicating species-dependent efficacy |
Skin Barrier Homeostasis and Related Cellular Processes
Topical application of hesperidin has been shown to enhance epidermal permeability barrier homeostasis in murine models. researchgate.netnih.gov A healthy skin barrier is crucial for preventing water loss and protecting against external insults. The mechanisms underlying hesperidin's beneficial effects on the skin barrier involve the stimulation of several key cellular processes. researchgate.netescholarship.org
In hairless mice, topical treatment with hesperidin accelerated the recovery of the skin barrier after acute disruption. researchgate.netnih.gov This enhanced recovery was associated with an increase in epidermal proliferation and differentiation. researchgate.netnih.gov Immunohistochemical staining and Western blot analysis revealed these changes. nih.gov Furthermore, electron microscopy showed an increase in lamellar body density and secretion in hesperidin-treated skin. researchgate.netnih.gov Lamellar bodies are essential for delivering the lipids that form the protective barrier in the stratum corneum.
Studies have also indicated that hesperidin can upregulate the expression of key enzymes involved in epidermal lipid synthesis, such as HMG-CoA reductase, serine palmitoyltransferase, and fatty acid synthase, particularly in aged mouse epidermis. frontiersin.org Moreover, hesperidin has been found to increase the activity of β-glucocerebrosidase, an enzyme critical for the maturation of lamellar bilayers. frontiersin.org These findings collectively demonstrate that hesperidin supports skin barrier function by promoting epidermal proliferation, differentiation, and the production and secretion of essential lipids. researchgate.netescholarship.orgfrontiersin.org
Table 4: Effects of Topical Hesperidin on Skin Barrier Homeostasis in Murine Models
| Parameter | Method of Assessment | Observed Effect |
|---|---|---|
| Epidermal Permeability Barrier Recovery | Transepidermal Water Loss (TEWL) Measurement | Accelerated recovery after acute disruption |
| Epidermal Proliferation & Differentiation | Immunohistochemical Staining, Western Blot | Stimulated |
| Lamellar Body Secretion | Electron Microscopy | Enhanced |
| Epidermal Lipid Synthesis Enzyme Expression | mRNA Analysis | Increased (in aged mouse epidermis) |
| β-glucocerebrosidase Activity | Enzyme Activity Assay | Increased |
Comparative Pharmacological and Biological Activity with Hesperidin
Impact of Methylation on Bioavailability and Absorption Profile
The methylation of hesperidin (B1673128) to form derivatives like methyl hesperidin and hesperidin methyl chalcone (B49325) can significantly improve its bioavailability and absorption. regimenlab.caverywellhealth.comnih.gov Hesperidin naturally has poor water solubility, which limits its absorption and distribution in the body. regimenlab.cajpionline.org Chemical modifications, such as methylation, can enhance water solubility and stability, leading to better absorption. regimenlab.caverywellhealth.comjpionline.org
For instance, hesperidin methyl chalcone, a semi-synthetic derivative, is noted for its improved water solubility and metabolic stability. jpionline.org This enhanced solubility is a key factor in its increased bioavailability. nih.govjpionline.org Another modified form, glucosyl-hesperidin, demonstrates a 10,000-fold increase in water solubility and is absorbed more rapidly and efficiently than hesperidin. tandfonline.comcambridge.org Studies in rats have shown that the bioavailability of hesperetin (B1673127) (the aglycone of hesperidin) is approximately 3.7 times greater after administration of glucosyl-hesperidin compared to hesperidin. tandfonline.com
The process of methylation can also influence how the compound is transported and metabolized. While hesperidin requires conversion to its more readily absorbed form, hesperetin, by gut bacteria, methylated forms may bypass this step to some extent, leading to more direct absorption. verywellhealth.comacs.orgresearchgate.net The addition of a methyl group can create a more lipid-soluble molecule, which in some cases can facilitate passage across cell membranes. jpionline.org
Table 1: Comparison of Bioavailability and Solubility
| Compound | Key Structural Difference from Hesperidin | Impact on Solubility | Impact on Bioavailability/Absorption |
| Hesperidin | Parent compound | Poor water solubility regimenlab.cajpionline.org | Limited absorption, relies on gut microbiota for conversion verywellhealth.com |
| This compound | Addition of a methyl group ontosight.ai | Improved water solubility and permeability mdpi.com | Predicted to have good absorption and permeability innovareacademics.in |
| Hesperidin Methyl Chalcone | Open ring with multiple methyl groups jpionline.org | Enhanced water solubility nih.govjpionline.org | Increased metabolic resistance and transport capacity nih.gov |
| Glucosyl-Hesperidin | Addition of a glucose moiety jpionline.org | 10,000-fold increased water solubility tandfonline.comcambridge.org | Faster appearance in plasma and higher bioavailability of hesperetin jpionline.org |
Differential Potency in Enzyme Inhibition (e.g., Phosphodiesterase)
Methylation significantly alters the potency of hesperidin in inhibiting certain enzymes, most notably phosphodiesterases (PDEs). Hesperidin itself is largely inactive as a phosphodiesterase inhibitor. nih.gov In contrast, its methylated derivative, hesperidin-3′-O-methylether, demonstrates potent inhibitory activity against several PDE isozymes. nih.govnih.gov
Specifically, hesperidin-3′-O-methylether has been shown to inhibit PDE1, PDE3, and PDE4 with IC50 values of 13.6 µM, 13.2 µM, and 13.9 µM, respectively. nih.gov This enhanced inhibitory action is believed to be a key reason for its greater potency in suppressing airway hyperresponsiveness compared to hesperidin. nih.govnih.govmdpi.com The difference in potency is likely due to the properties of their respective aglycones, as these glycosides are hydrolyzed after oral administration. nih.govnih.gov
Furthermore, hesperidin-3′-O-methylether exhibits a higher therapeutic ratio (PDE4H/PDE4L ratio) than hesperidin, suggesting a more favorable profile for treating conditions like allergic asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.gov Hesperidin-7,3'-O-dimethylether (HDME), another synthetic variant, also shows more significant phosphodiesterase inhibitory potential compared to hesperetin. jpionline.org
Table 2: Comparative Phosphodiesterase (PDE) Inhibition
| Compound | PDE1 Inhibition (IC50) | PDE3 Inhibition (IC50) | PDE4 Inhibition (IC50) |
| Hesperidin | Inactive nih.gov | Inactive nih.gov | >100 µM nih.gov |
| Hesperidin-3′-O-methylether | 13.6 µM nih.gov | 13.2 µM nih.gov | 13.9 µM nih.gov |
Altered Protein Binding Characteristics
The introduction of a methyl group to the hesperidin structure modifies its interaction with proteins, such as serum albumin. selleckchem.comnih.govselleckchem.com this compound has been shown to bind to human serum albumin (HSA) and bovine serum albumin (BSA). mdpi.comselleckchem.comselleckchem.com
Spectroscopic studies have revealed that this compound can quench the intrinsic fluorescence of BSA, indicating a binding interaction. nih.gov The binding constants for this interaction were determined to be 1.82, 2.69, and 3.4 × 10(4) L mol(-1) at temperatures of 296, 303, and 310 K, respectively. nih.gov The binding of this compound to BSA was also found to induce changes in the secondary structure of the protein. nih.gov
Molecular docking studies have further elucidated the nature of these interactions, suggesting that this compound inserts into the hydrophobic cavity of whey protein. mdpi.com This binding is primarily driven by hydrophobic interactions, with contributions from hydrogen bonds and van der Waals forces. mdpi.com The methoxy (B1213986) group on the B ring of this compound can form hydrogen bonds with amino acid residues, which may enhance the antioxidant capacity of the protein-ligand complex. mdpi.com
Comparative Molecular Interaction Profiles (e.g., Hydrophobic Interactions, Hydrogen Bonding)
The methylation of hesperidin leads to distinct molecular interaction profiles compared to the parent compound. mdpi.cominnovareacademics.in These differences in non-covalent interactions, such as hydrophobic interactions and hydrogen bonding, are fundamental to the altered biological activities.
In docking studies with whey protein, this compound was found to insert into a hydrophobic cavity. mdpi.com The primary driving forces for this interaction were identified as hydrophobic interactions, supplemented by hydrogen bonds and van der Waals forces. mdpi.com Specifically, the methoxy group on the B ring of this compound is capable of forming hydrogen bonds with amino acid residues. mdpi.com In contrast, while hesperidin also interacts with proteins via hydrophobic forces and hydrogen bonds, the specific nature and strength of these interactions are different. mdpi.com
A molecular docking study comparing hesperidin and this compound as potential inhibitors of HIV-1 reverse transcriptase revealed that this compound formed more types of interactions with the receptor. innovareacademics.in Hesperidin's interactions were primarily van der Waals and pi-pi stacked, whereas this compound engaged in van der Waals, hydrogen bond, pi-sigma, and pi-pi stacked interactions. innovareacademics.in This resulted in a more favorable binding energy for this compound (-8.8 kcal/mol) compared to hesperidin (-8.0 kcal/mol). innovareacademics.ininnovareacademics.in
Table 3: Comparative Molecular Interactions with HIV-1 Reverse Transcriptase Receptor
| Compound | Types of Molecular Interactions | Binding Energy (kcal/mol) |
| Hesperidin | Van der Waals, Pi-Pi stacked innovareacademics.in | -8.0 innovareacademics.ininnovareacademics.in |
| This compound | Van der Waals, Hydrogen bond, Pi-Sigma, Pi-Pi stacked innovareacademics.in | -8.8 innovareacademics.ininnovareacademics.in |
Structural-Activity Relationships of Hesperidin and Its Methylated Forms in Biological Systems
The structural differences between hesperidin and its methylated derivatives are directly linked to their varying biological activities. jpionline.orgmdpi.comnih.gov The addition of a methyl group can influence solubility, steric hindrance, and the ability to form specific non-covalent bonds, all of which impact how the molecule interacts with biological targets. regimenlab.canih.gov
The enhanced potency of hesperidin-3′-O-methylether in phosphodiesterase inhibition is a clear example of a structure-activity relationship. nih.gov It is theorized that the bulky glycosyl residue of hesperidin may act as a steric hindrance, preventing it from effectively binding to the active site of PDE enzymes. nih.gov The methylation may alter the conformation or reduce this hindrance, allowing for better interaction.
In terms of protein binding, the methoxy group of this compound plays a crucial role. It can participate in hydrogen bonding and enhances the hydrophobic character of the molecule, facilitating its insertion into hydrophobic pockets of proteins like whey protein and serum albumin. mdpi.com This interaction can, in turn, alter the protein's conformation and potentially enhance its biological properties, such as antioxidant capacity. mdpi.com
Furthermore, the improved bioavailability of methylated hesperidin derivatives is a direct consequence of their altered physicochemical properties. regimenlab.canih.gov The increased water solubility and metabolic stability of compounds like hesperidin methyl chalcone lead to higher concentrations in the bloodstream, thereby enhancing their potential for systemic biological effects. nih.govjpionline.org
Future Directions and Research Gaps
Elucidation of Comprehensive Metabolic Fate and Enzyme Kinetics
A complete understanding of the metabolic fate of methyl hesperidin (B1673128) is crucial for predicting its bioavailability and efficacy. While the metabolism of its parent compound, hesperidin, has been studied, the specific metabolic pathways and enzymatic kinetics of methyl hesperidin remain less clear. Hesperidin is known to be metabolized by intestinal bacteria to its aglycone, hesperetin (B1673127), which is then absorbed and undergoes further metabolism. mdpi.comresearchgate.net The methylation of hesperidin is thought to improve its metabolic stability and absorption. nih.gov However, detailed studies are needed to identify the specific enzymes responsible for the demethylation and subsequent conjugation reactions of this compound.
Future research should aim to:
Identify the key intestinal and hepatic enzymes involved in the metabolism of this compound.
Characterize the kinetic parameters (e.g., K_m, V_max) of these enzymatic reactions.
Develop physiologically based pharmacokinetic (PBPK) models to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans. nih.gov This will aid in translating in vitro findings to in vivo scenarios.
Identification of Novel Molecular Targets and Signaling Pathways
Current research has identified several molecular targets for hesperidin and, by extension, potentially for this compound. These include proteins involved in inflammation, apoptosis, and cell cycle regulation. nih.gov For instance, hesperidin has been shown to interact with targets like TNF-α, IL-1β, and IL-6. In the context of cancer, hesperidin can modulate signaling pathways such as the TGF-β1/Smad3 and Nrf2/ARE/HO-1 pathways. nih.gov More recently, in silico studies have suggested that this compound could be a potent inhibitor of METTL3, an epitranscriptomic modulator implicated in acute myeloid leukemia. researchgate.net
To expand upon this knowledge, future investigations should focus on:
Utilizing high-throughput screening methods to identify novel protein targets of this compound.
Employing molecular docking and dynamics simulations to predict and validate the binding interactions between this compound and its targets. researchgate.net
Investigating the downstream effects of these interactions on various signaling pathways to elucidate its mechanism of action in different disease models.
Development of Advanced Analytical Platforms for In Vivo Research
The low bioavailability and rapid metabolism of flavonoids like hesperidin present challenges for in vivo studies. jpionline.orgtandfonline.com While methylation can improve these properties, sensitive and advanced analytical methods are still required to accurately quantify this compound and its metabolites in biological matrices. nih.gov Current methods often rely on liquid chromatography-mass spectrometry (LC-MS). tandfonline.com
Future efforts should be directed towards:
Developing and validating highly sensitive and specific analytical methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), for the simultaneous quantification of this compound and its various metabolites.
Exploring the use of imaging techniques to visualize the distribution of this compound in tissues and organs.
Creating advanced formulation strategies, such as nano-delivery systems (e.g., nanoparticles, nanoemulsions), to enhance the bioavailability and targeted delivery of this compound, thereby facilitating more accurate in vivo research. jpionline.orgsemanticscholar.org
Exploration of Synergistic Effects with Other Bioactive Compounds
The therapeutic efficacy of this compound may be significantly enhanced when used in combination with other bioactive compounds or conventional drugs. Studies on hesperidin have already demonstrated synergistic effects with anticancer agents like doxorubicin (B1662922) and tamoxifen, leading to increased apoptosis and reduced chemoresistance in cancer cells. nih.govjpionline.org The combination of hesperidin with other natural compounds, such as chlorogenic acid, has also shown promise. jpionline.org
Future research in this area should:
Systematically investigate the synergistic or additive effects of this compound with a wide range of other flavonoids, phytochemicals, and therapeutic drugs.
Elucidate the molecular mechanisms underlying these synergistic interactions, which could involve complementary modes of action or the modulation of metabolic pathways.
Conduct in vivo studies to validate the enhanced therapeutic outcomes and assess the safety of these combination therapies.
Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Understand Mechanistic Actions
Omics technologies, such as proteomics and metabolomics, offer a powerful, untargeted approach to understanding the complex biological effects of bioactive compounds. researchgate.netuninet.edu These technologies can provide a global snapshot of the changes in protein expression and metabolite profiles in response to this compound treatment. unimi.it A proteomic analysis of hesperidin supplementation in rats has already identified numerous differentially expressed proteins in heart tissue, providing insights into its cardioprotective mechanisms. researchgate.net
The application of omics technologies to this compound research should involve:
Proteomics: To identify global changes in protein expression in cells or tissues treated with this compound, revealing key signaling pathways and molecular networks affected by the compound. researchgate.net
Metabolomics: To analyze the comprehensive metabolic fingerprints of biological systems following this compound administration, which can help to identify novel biomarkers of its efficacy and understand its impact on metabolic pathways. uninet.edu
Integrated Multi-Omics Approaches: Combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic view of the mechanisms of action of this compound. researchgate.net
By pursuing these future research directions, the scientific community can build a more comprehensive understanding of this compound's therapeutic potential and pave the way for its development as a novel therapeutic agent or nutraceutical.
Q & A
Basic Research Questions
Q. What experimental models are commonly used to study methyl hesperidin’s pharmacokinetics and pharmacodynamics, and what are their limitations?
- Answer: this compound’s bioavailability and metabolism are often assessed using in vitro models (e.g., Caco-2 cell monolayers for intestinal permeability) and in vivo rodent models (e.g., metabolic syndrome or diabetic rats). For example, a study on streptozotocin-induced diabetic rats demonstrated this compound’s ability to reduce fasting blood glucose and improve insulin sensitivity . However, limitations include species-specific metabolic differences and challenges in mimicking human gastrointestinal conditions. In vitro models may underestimate bioavailability due to poor water solubility, necessitating advanced delivery systems like nanoencapsulation .
Q. What standardized protocols exist for isolating and quantifying this compound in plant extracts or biological samples?
- Answer: High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is widely used. For instance, ethyl acetate extracts of Eucalyptus camaldulensis were chromatographically isolated and structurally validated via ¹H-NMR to identify this compound . Challenges include distinguishing this compound from structurally similar flavonoids (e.g., hesperetin) and ensuring purity in complex matrices. Researchers should cross-validate results with nuclear magnetic resonance (NMR) or X-ray crystallography when isolating novel derivatives .
Q. How does this compound modulate inflammatory markers, and why do clinical trial outcomes vary?
- Answer: this compound reduces pro-inflammatory markers like IL-6 and CRP by inhibiting NF-κB signaling and downregulating adhesion molecules (e.g., VCAM-1) . However, meta-analyses show conflicting results due to variability in dosing regimens (e.g., doses <500 mg/day may lack efficacy), participant demographics (e.g., BMI, age), and study duration (effects are more pronounced in trials >6 weeks) . Standardizing these parameters is critical for reproducibility.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported effects on lipid metabolism and body weight?
- Answer: Discrepancies arise from differences in experimental design (e.g., animal vs. human studies) and mechanistic focus . For example, this compound inhibits HMG-CoA reductase and ACAT in rat models, reducing cholesterol synthesis , but human trials show inconsistent lipid-lowering effects. Advanced approaches include stratified analyses based on genetic polymorphisms (e.g., APOE variants) or combining transcriptomic and metabolomic profiling to identify context-dependent mechanisms .
Q. What strategies improve this compound’s bioavailability for preclinical testing, and how do delivery systems impact efficacy?
- Answer: this compound’s low solubility limits bioavailability. Nanoformulations (e.g., liposomes, solid lipid nanoparticles) and amorphous solid dispersions (e.g., using this compound as an excipient in hot-melt extrusion) enhance dissolution rates and tissue targeting . For example, a study using spray-dried hesperidin nanoparticles reported a 3.5-fold increase in bioavailability compared to unmodified compounds . Researchers should optimize carrier materials (e.g., PLGA vs. chitosan) based on target tissues and toxicity profiles.
Q. What epigenetic or molecular pathways underlie this compound’s neuroprotective and anticancer effects?
- Answer: this compound upregulates antioxidant enzymes (e.g., SOD, CAT) via Nrf2 activation and suppresses pro-apoptotic signals (e.g., Bax/Bcl-2 ratio) in neuronal cells . In cancer, it induces G0/G1 cell cycle arrest by modulating cyclin D1/CDK4 and inhibits metastasis via MMP-9 downregulation. Recent studies highlight its role in chemosensitization ; for instance, it reverses P-glycoprotein-mediated drug resistance in breast cancer cells by inhibiting CYP3A4 . Epigenetic mechanisms, such as DNA methylation at promoter regions of oncogenes, require further validation in xenograft models.
Methodological Guidance
Q. How should researchers design dose-response studies to account for this compound’s non-linear pharmacokinetics?
- Answer: Implement adaptive trial designs with escalating doses (e.g., 100–1000 mg/kg in animals or 50–800 mg/day in humans) and frequent sampling to capture AUC and Cmax. Pharmacokinetic-pharmacodynamic (PK/PD) modeling can identify threshold doses for efficacy. For example, a study in metabolic syndrome patients found 500 mg/day for 3 weeks optimal for improving endothelial function . Include washout periods to assess rebound effects.
Q. What statistical approaches are recommended for analyzing this compound’s multifactorial effects (e.g., anti-inflammatory and metabolic outcomes)?
- Answer: Use multivariate regression or machine learning (e.g., partial least squares-discriminant analysis) to disentangle correlated outcomes. For conflicting meta-analyses, apply subgroup analysis weighted by covariates like baseline inflammation status or adherence rates. Open-source tools like R’s metafor package facilitate sensitivity analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
